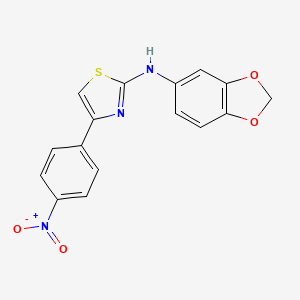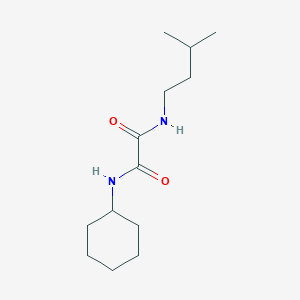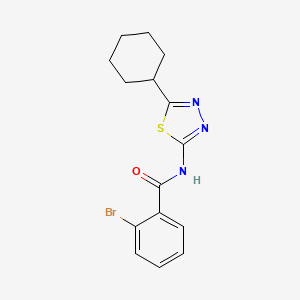![molecular formula C23H19N3O B11539093 2-[(Naphthalen-1-YL)amino]-N'-[(E)-(naphthalen-2-YL)methylidene]acetohydrazide](/img/structure/B11539093.png)
2-[(Naphthalen-1-YL)amino]-N'-[(E)-(naphthalen-2-YL)methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Naphthalen-1-YL)amino]-N’-[(E)-(naphthalen-2-YL)methylidene]acetohydrazide is a complex organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of two naphthalene rings, which are aromatic hydrocarbons, connected through an amino and a hydrazide linkage. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Naphthalen-1-YL)amino]-N’-[(E)-(naphthalen-2-YL)methylidene]acetohydrazide typically involves the condensation reaction between naphthylamine and naphthaldehyde in the presence of hydrazine hydrate. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified through recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(Naphthalen-1-YL)amino]-N’-[(E)-(naphthalen-2-YL)methylidene]acetohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the hydrazide group to an amine group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions include naphthoquinones, amines, and various substituted naphthalene derivatives.
Scientific Research Applications
2-[(Naphthalen-1-YL)amino]-N’-[(E)-(naphthalen-2-YL)methylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(Naphthalen-1-YL)amino]-N’-[(E)-(naphthalen-2-YL)methylidene]acetohydrazide involves its interaction with various molecular targets. The compound can form hydrogen bonds and π-π interactions with biological molecules, affecting their function. It may also inhibit certain enzymes by binding to their active sites, thereby altering metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate
- 2-{[(naphthalen-1-yl)methyl]amino}ethan-1-ol
- N-(Cyano(naphthalen-1-yl)methyl)benzamides
Uniqueness
Compared to similar compounds, 2-[(Naphthalen-1-YL)amino]-N’-[(E)-(naphthalen-2-YL)methylidene]acetohydrazide is unique due to its specific hydrazide linkage and the presence of two naphthalene rings. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H19N3O |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
2-(naphthalen-1-ylamino)-N-[(E)-naphthalen-2-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C23H19N3O/c27-23(16-24-22-11-5-9-19-7-3-4-10-21(19)22)26-25-15-17-12-13-18-6-1-2-8-20(18)14-17/h1-15,24H,16H2,(H,26,27)/b25-15+ |
InChI Key |
LUMYUEBDNGSOHR-MFKUBSTISA-N |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)/C=N/NC(=O)CNC3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C=NNC(=O)CNC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(2-methylphenyl)-1,3-benzoxazol-5-amine](/img/structure/B11539013.png)


![(9E)-2,4,7-trinitro-9-[4-(pentyloxy)benzylidene]-9H-fluorene](/img/structure/B11539022.png)
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide](/img/structure/B11539026.png)
![3-Fluoro-N-({N'-[(1E)-1-phenylpentylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11539036.png)
![2-methoxy-4-[(E)-{2-[(2-methoxy-4,6-dinitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B11539049.png)
![2-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]-4,5-diphenyl-1H-imidazole](/img/structure/B11539065.png)
![N-(3-chlorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide](/img/structure/B11539076.png)
![3-{[(4-chlorophenyl)amino]methyl}-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B11539077.png)
![N',N''-[benzene-1,4-diyldi(E)methylylidene]bis[2-(4-chlorophenoxy)acetohydrazide]](/img/structure/B11539082.png)

![N-{(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene}-2-(3-iodophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11539088.png)
![N'-[(E)-{2-[(3-methoxybenzyl)oxy]phenyl}methylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B11539098.png)
